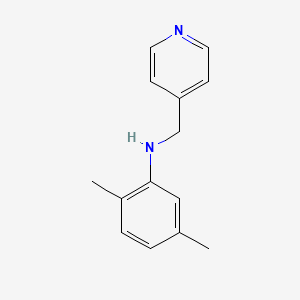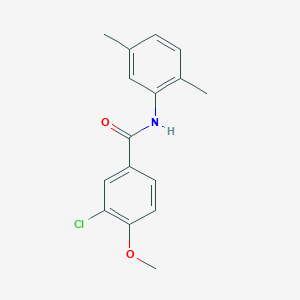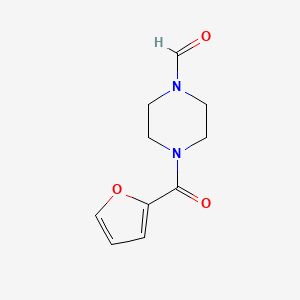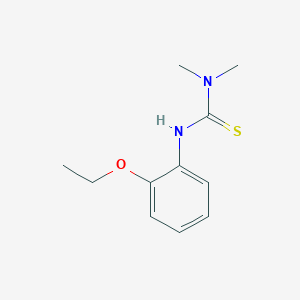
(2,5-dimethylphenyl)(4-pyridinylmethyl)amine
描述
(2,5-dimethylphenyl)(4-pyridinylmethyl)amine, also known as DPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The exact mechanism of action of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. One of the main pathways that (2,5-dimethylphenyl)(4-pyridinylmethyl)amine targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, (2,5-dimethylphenyl)(4-pyridinylmethyl)amine can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
(2,5-dimethylphenyl)(4-pyridinylmethyl)amine has been found to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. In addition to its effects on the PI3K/Akt/mTOR pathway, (2,5-dimethylphenyl)(4-pyridinylmethyl)amine has also been shown to modulate other pathways such as the MAPK/ERK pathway and the NF-κB pathway.
实验室实验的优点和局限性
One advantage of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine is its ability to selectively target certain signaling pathways, which makes it a promising candidate for drug development. Additionally, (2,5-dimethylphenyl)(4-pyridinylmethyl)amine has been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on (2,5-dimethylphenyl)(4-pyridinylmethyl)amine. One area of interest is the development of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine and its effects on different cell types. Finally, the synthesis of analogs of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine may lead to the discovery of compounds with improved efficacy and selectivity.
合成方法
(2,5-dimethylphenyl)(4-pyridinylmethyl)amine can be synthesized using a multistep process that involves the reaction of 2,5-dimethylbenzyl chloride with sodium pyridine-4-carboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2,5-dimethylphenyl(4-pyridinyl)methanol, which can then be converted to (2,5-dimethylphenyl)(4-pyridinylmethyl)amine through a series of chemical reactions.
科学研究应用
(2,5-dimethylphenyl)(4-pyridinylmethyl)amine has been found to have potential applications in drug discovery and development due to its ability to modulate certain biological pathways. For example, (2,5-dimethylphenyl)(4-pyridinylmethyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the PI3K/Akt/mTOR pathway. Additionally, (2,5-dimethylphenyl)(4-pyridinylmethyl)amine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
2,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOOHTUNPLXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256746 | |
| Record name | N-(2,5-Dimethylphenyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-4-pyridinemethanamine | |
CAS RN |
331970-78-6 | |
| Record name | N-(2,5-Dimethylphenyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331970-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dimethylphenyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)




